

Technical Support Center: AMG-8718 Off-Target Effects

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Compound of Interest

Compound Name: AMG-8718

Cat. No.: B15617658

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of **AMG-8718**, a potent BACE1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of **AMG-8718**?

A1: The primary off-target effect of **AMG-8718** observed in preclinical studies is retinal toxicity. This manifests as retinal thinning and is attributed to the impairment of phagolysosomal function in the retinal pigment epithelium (RPE).^[1] This effect is considered off-target as it was not observed in BACE1 knockout rats, which exhibited normal retinal morphology.^[1]

Q2: What is the proposed mechanism for **AMG-8718**-induced retinal toxicity?

A2: The proposed mechanism for retinal toxicity is the disruption of the normal phagocytic process by which the RPE removes shed photoreceptor outer segments. This impairment of phagolysosomal function leads to the accumulation of autofluorescent granules within the RPE, eventually causing photoreceptor dysfunction and loss.^[1] There is evidence to suggest that this off-target effect may be mediated through the inhibition of cathepsin D, a key lysosomal aspartic protease.^{[2][3]}

Q3: Are there other known off-target interactions for **AMG-8718**?

A3: **AMG-8718** exhibits some activity against BACE2, a closely related protease, although it is more selective for BACE1.^[4] It has also been evaluated for hERG binding, with a reported K_i value of $>10\text{ }\mu\text{M}$, suggesting a lower risk of cardiac-related off-target effects at typical therapeutic concentrations.^[4] A comprehensive public kinase panel screening profile for **AMG-8718** is not readily available in the reviewed literature.

Q4: How can I differentiate between on-target BACE1 inhibition and off-target retinal effects in my experiments?

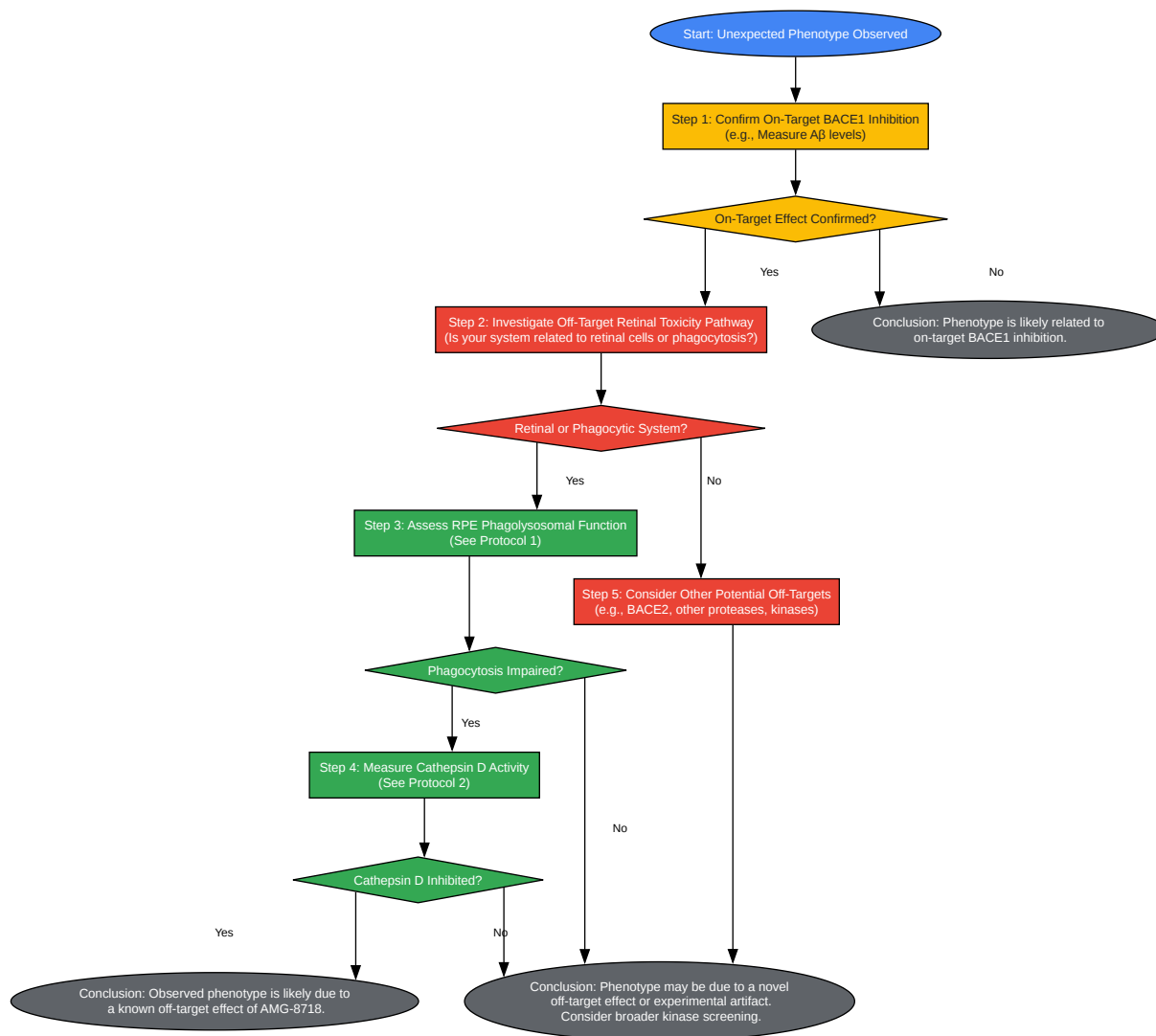
A4: Distinguishing between on-target and off-target effects is crucial. On-target BACE1 inhibition can be confirmed by measuring a decrease in the production of $A\beta$ peptides (e.g., $A\beta_{40}$, $A\beta_{42}$) in your experimental system. Off-target retinal effects would be identified by assays that specifically measure RPE phagocytosis, lysosomal function, or retinal cell viability. The troubleshooting guide below provides a workflow for this differentiation.

Troubleshooting Guide

This guide provides a structured approach to investigate unexpected results and determine if they are related to the known off-target effects of **AMG-8718**.

Issue: I am observing cellular toxicity or an unexpected phenotype in my cell-based assays when using **AMG-8718**.

Troubleshooting Workflow:



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Figure 1: Troubleshooting workflow for unexpected experimental outcomes with **AMG-8718**.

Quantitative Data Summary

The following table summarizes the available quantitative data for **AMG-8718**'s on-target and known off-target activities.

Target	Assay Type	Value	Units	Reference
BACE1	IC50	0.0007	μM	[4]
BACE2	IC50	0.005	μM	[4]
hERG	Ki	>10	μM	[4]
Cathepsin D	Selectivity vs BACE1	41,000-fold	-	[2]

Key Experimental Protocols

Protocol 1: In Vitro Assessment of Retinal Pigment Epithelium (RPE) Phagocytosis

This protocol provides a general framework for assessing the impact of **AMG-8718** on the phagocytic function of RPE cells in culture.

- Cell Culture:
 - Culture a human RPE cell line (e.g., ARPE-19) or primary RPE cells to confluence in a suitable culture medium.
- Preparation of Photoreceptor Outer Segments (POS):
 - Isolate POS from bovine or porcine retinas.
 - Label the POS with a fluorescent dye (e.g., FITC) for visualization and quantification.
- Phagocytosis Assay:
 - Pre-treat the confluent RPE cells with varying concentrations of **AMG-8718** or a vehicle control for a predetermined time.

- Add the fluorescently labeled POS to the RPE cell cultures and incubate to allow for phagocytosis.
- After the incubation period, thoroughly wash the cells to remove any un-ingested POS.
- Quantification:
 - Lyse the RPE cells and measure the fluorescence intensity of the ingested POS using a plate reader.
 - Alternatively, visualize and quantify the ingested POS using fluorescence microscopy.
- Data Analysis:
 - Compare the fluorescence intensity or the number of ingested POS per cell between the **AMG-8718**-treated and vehicle-treated groups to determine the effect of the compound on RPE phagocytosis.

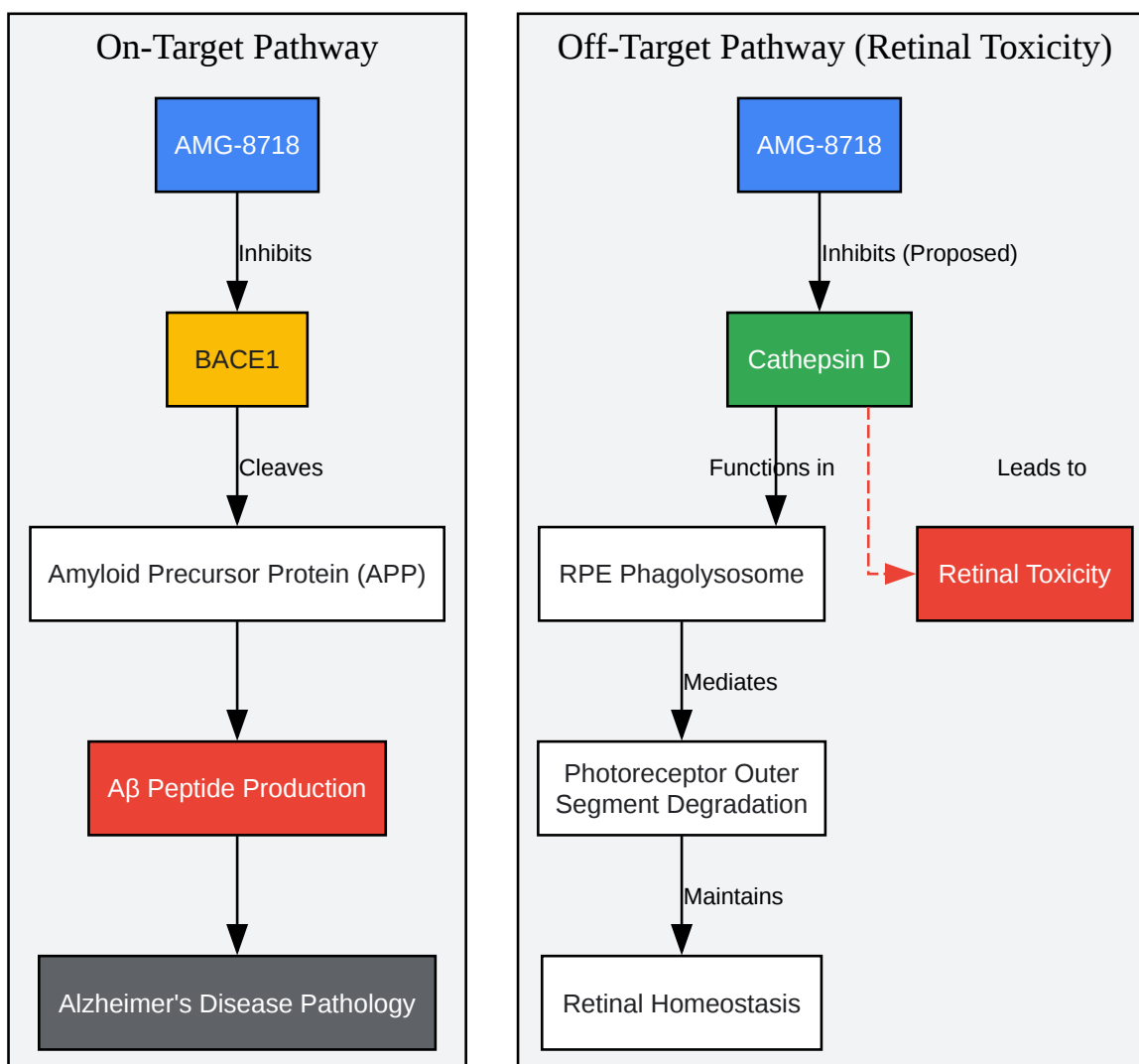
Protocol 2: Cathepsin D Activity Assay

This protocol outlines a method to measure the inhibitory effect of **AMG-8718** on cathepsin D activity.

- Enzyme and Substrate Preparation:
 - Obtain purified human cathepsin D enzyme.
 - Use a commercially available fluorogenic cathepsin D substrate.
- Inhibition Assay:
 - In a microplate, add the cathepsin D enzyme to a reaction buffer.
 - Add varying concentrations of **AMG-8718** or a known cathepsin D inhibitor (positive control) and a vehicle control.
 - Pre-incubate the enzyme with the compounds.
- Reaction Initiation and Measurement:

- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the rate of the enzymatic reaction for each concentration of **AMG-8718**.
 - Determine the IC₅₀ value of **AMG-8718** for cathepsin D inhibition by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathway and Logical Relationship Diagrams



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Figure 2: On-target vs. proposed off-target signaling pathways of **AMG-8718**.

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